9-Ethyl-N-methyl-9H-carbazol-3-amine
Description
Significance of the Carbazole (B46965) Core in Advanced Materials and Chemical Biology
The carbazole core is a privileged scaffold in the development of advanced functional materials. Its electron-rich nature and high hole-transport capability make it an excellent building block for organic light-emitting diodes (OLEDs), where it is often used in host materials, hole-transporting layers, and as a component of thermally activated delayed fluorescence (TADF) emitters. ktu.edu In the realm of photovoltaics, carbazole derivatives are integral to the design of dye-sensitized solar cells (DSSCs) and perovskite solar cells, contributing to improved power conversion efficiencies. chemeo.comnih.gov The rigid and planar structure of the carbazole nucleus also lends itself to the formation of stable, conductive polymers.
In the sphere of chemical biology, the carbazole framework is a common motif in a variety of naturally occurring alkaloids with a broad spectrum of biological activities. tubitak.gov.tr This has inspired the synthesis and investigation of numerous carbazole derivatives for potential therapeutic applications. Research has shown that compounds incorporating the carbazole scaffold can exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com The ability to readily modify the carbazole core at its various positions allows for the systematic exploration of structure-activity relationships, driving the discovery of new bioactive agents.
Structural Classification and Nomenclature of Substituted Aminocarbazoles
Substituted aminocarbazoles are classified based on the position and nature of the substituents on the carbazole ring system. The numbering of the carbazole core follows a standardized system, which is crucial for unambiguous nomenclature.
Table 1: IUPAC Numbering of the Carbazole Ring
| Position | Description |
| 1-4 | Carbons on one of the benzene (B151609) rings |
| 5-8 | Carbons on the other benzene ring |
| 9 | Nitrogen atom of the pyrrole (B145914) ring |
Aminocarbazoles are primary, secondary, or tertiary amines depending on the number of organic substituents attached to the amino nitrogen. For instance, 3-aminocarbazole is a primary amine. When the nitrogen at position 9 is substituted, for example with an ethyl group, the compound is referred to as a 9-alkylcarbazole.
The nomenclature of these compounds follows IUPAC guidelines. For the subject of this article, 9-Ethyl-N-methyl-9H-carbazol-3-amine , the name is derived as follows:
Carbazol : Indicates the core tricyclic structure.
9H : Specifies the position of the hydrogen on the nitrogen of the parent carbazole, which is then substituted.
9-Ethyl : An ethyl group is attached to the nitrogen at position 9.
3-amine : An amino group is present at position 3.
N-methyl : A methyl group is attached to the nitrogen of the 3-amino group, making it a secondary amine.
Rationale for Academic Research on N-Alkyl/N-Methylated 3-Aminocarbazoles
N-Alkylation at the 9-position (e.g., 9-ethyl group):
Solubility: The introduction of an alkyl group at the 9-position generally enhances the solubility of the carbazole derivative in organic solvents. This is a critical factor for solution-based processing in the fabrication of organic electronic devices.
Electronic Properties: The alkyl group can subtly influence the electronic properties of the carbazole core, affecting its energy levels (HOMO/LUMO) and, consequently, its performance in electronic applications.
Morphology: N-alkylation can impact the solid-state packing and film-forming properties of the material, which are crucial for device performance and stability.
N-Methylation at the 3-amino group:
Basicity and Nucleophilicity: Methylation of the amino group increases its basicity and can alter its nucleophilicity, which is relevant for its use as a synthetic intermediate.
Biological Activity: In the context of medicinal chemistry, N-methylation can have a profound effect on the biological activity of a molecule. It can influence binding affinity to biological targets, metabolic stability, and cell permeability.
Hydrogen Bonding: The conversion of a primary amine (-NH2) to a secondary amine (-NHCH3) alters the hydrogen bonding capabilities of the molecule, which can affect its intermolecular interactions and physical properties.
A comprehensive review on the chemistry of 3-amino-9-ethylcarbazole (B89807) highlights its versatility as a precursor for a wide range of derivatives, underscoring the importance of understanding the reactivity of the amino group.
Overview of Current Research Trajectories and Gaps for this compound
While extensive research exists on carbazole derivatives in general, and even on N-alkylated 3-aminocarbazoles, a specific focus on This compound is less prevalent in the scientific literature. Much of the available information is on its immediate precursor, 3-amino-9-ethylcarbazole, which is a common starting material for the synthesis of more complex molecules.
Current Research Trajectories:
Synthesis of Derivatives: Research often utilizes 3-amino-9-ethylcarbazole to synthesize Schiff bases, amides, and other derivatives with potential applications in materials science and medicinal chemistry. tubitak.gov.tr For instance, derivatives of 3-amino-9-ethylcarbazole have been investigated as components of hole-transporting materials for perovskite solar cells. ktu.edu
Precursor for Advanced Materials: The focus is often on using the 3-amino-9-ethylcarbazole scaffold to build larger, more complex molecules with tailored photophysical and electronic properties for applications in OLEDs and other electronic devices.
Identified Research Gaps:
Dedicated Synthesis and Characterization: There is a lack of detailed studies focusing specifically on the optimized synthesis and comprehensive characterization of this compound.
Fundamental Properties: A thorough investigation of the fundamental photophysical and electrochemical properties of this specific compound is not readily available. This data would be crucial for evaluating its potential in various applications.
Application-Specific Studies: There is a clear opportunity for research into the direct application of this compound as, for example, a hole-transporting material, a building block for TADF emitters, or as a bioactive compound. The impact of the N-methyl group on the 3-amino position, in comparison to the unsubstituted amine, has not been systematically explored for this particular 9-ethyl derivative.
Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-N-methylcarbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNETSCJSQSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Ethyl N Methyl 9h Carbazol 3 Amine and Its Precursors
Strategies for 9-Substitution of the Carbazole (B46965) Nitrogen
The introduction of an alkyl group, such as ethyl, at the nitrogen atom of the carbazole ring is a fundamental and often initial step in the synthesis of N-substituted carbazoles. This transformation, known as N-alkylation, typically involves the reaction of the carbazole with an appropriate alkylating agent.
A widely used and classical method involves the reaction of carbazole with an ethyl halide, such as ethyl bromide or ethyl chloride, in the presence of a base. tubitak.gov.trgoogle.com The base, commonly potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), deprotonates the relatively acidic N-H proton of the carbazole (pKa ≈ 17) to form the carbazolide anion, which then acts as a nucleophile, attacking the electrophilic ethyl halide in an SN2 reaction to form the N-ethylated product. tubitak.gov.trresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). tubitak.gov.tr To enhance the reaction rate and yield, phase-transfer catalysts can be employed. google.com
More contemporary approaches have focused on improving the efficiency and environmental footprint of this reaction. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often yielding the N-alkylated product in minutes rather than hours, by simply mixing the carbazole and alkyl halide with a solid adsorbent like potassium carbonate and irradiating the mixture. researchgate.netresearchgate.net Additionally, metal-free catalytic systems, such as those using triarylboranes, have been developed for the N-alkylation of amines and carbazoles with other alkylating agents like aryl esters. rsc.org
| Method | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Reference(s) |
| Classical Alkylation | Ethyl bromide | KOH | Acetone | Room Temperature | tubitak.gov.tr |
| Phase-Transfer Catalysis | Ethyl chloride | 50% NaOH / N,N,N',N'-Tetramethyl-1,6-hexanediamine | o-Dichlorobenzene | 100°C | google.com |
| Microwave-Assisted | Alkyl halides | K2CO3 (adsorbed) | Solvent-free ('Dry' media) | Microwave Irradiation | researchgate.netresearchgate.net |
Regioselective Functionalization at the 3-Position of the Carbazole Ring
With the N9-position alkylated, the next critical step is the regioselective introduction of a functional group at the C3-position of the 9-ethylcarbazole (B1664220) intermediate. The carbazole ring is an electron-rich aromatic system, and electrophilic aromatic substitution reactions are common. The positions most susceptible to electrophilic attack are C3, C6, C1, and C8. Directing the substitution selectively to the C3-position is key.
A conventional and effective strategy is the electrophilic nitration of 9-ethylcarbazole. tubitak.gov.tr This reaction is typically performed using nitric acid in a solvent like 1,2-dichloroethane (B1671644) at low temperatures (e.g., 0 °C) to introduce a nitro group (-NO2) predominantly at the 3-position. tubitak.gov.tr The resulting 3-nitro-9-ethylcarbazole is a crucial intermediate, as the nitro group can be readily converted into an amino group in a subsequent step.
Beyond classical nitration, modern organic synthesis offers more sophisticated methods for direct C-H functionalization. These methods can provide alternative routes to C3-substituted carbazoles. For instance, a Friedel-Crafts-type addition reaction of unprotected carbazoles with donor-acceptor cyclopropanes can be directed to the C3-position by using a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH). acs.orgacs.org Furthermore, transition-metal-catalyzed reactions, such as those employing rhodium(II) carbenoids, have been developed for the regioselective C-H insertion at the C3 position of 9-alkyl substituted carbazoles. chim.it Dual palladium-photoredox catalysis has also emerged as a powerful tool for the regioselective arylation of carbazoles, demonstrating the high level of control achievable with modern catalytic systems. rsc.org
| Reaction Type | Reagent(s) | Catalyst | Key Feature | Reference(s) |
| Electrophilic Nitration | Nitric acid | - | Directs -NO2 to C3/C6 | tubitak.gov.tr |
| Friedel-Crafts Addition | Donor-Acceptor Cyclopropanes | TfOH (Brønsted acid) | Direct C-C bond formation at C3 | acs.orgacs.org |
| C-H Insertion | 1-Sulfonyl-1,2,3-triazoles | Rh(II) complex | Introduces an enamido group at C3 | chim.it |
Introduction and Modification of the Aminomethyl Moiety
This stage involves the formation of the 3-amino group and its subsequent methylation to yield the final target structure.
The most direct route to 3-amino-9-ethylcarbazole (B89807) from the 3-nitro precursor synthesized in the previous step is through chemical reduction. A classic and reliable method for this transformation is the use of a metal in acidic media, such as tin (Sn) powder in the presence of concentrated hydrochloric acid (HCl). tubitak.gov.tr This process efficiently reduces the nitro group to a primary amine.
Alternative synthetic routes to 3-aminocarbazoles that bypass the nitration/reduction sequence have also been developed. One such method involves a Curtius degradation. researchgate.net In this approach, a carboxylic acid group at the C3-position is converted into an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the 3-amino group. researchgate.net More recent innovations include an efficient two-step protocol for synthesizing diverse 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles. researchgate.net
The final step in the synthesis is the introduction of a methyl group onto the nitrogen of the 3-amino group to form the N-methyl secondary amine. Several standard organic transformations can be employed to achieve this N-methylation.
Reductive Amination : A highly effective and common method is reductive amination. The primary amine, 3-amino-9-ethylcarbazole, can be reacted with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the N-methyl product. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid (which acts as both the formylating agent and the reductant), is a classic example of this transformation that directly yields the monomethylated product.
Direct Alkylation : The amino group can be directly alkylated using a methylating agent like methyl iodide or dimethyl sulfate. This reaction must be performed under carefully controlled conditions (e.g., using only one equivalent of the alkylating agent) to minimize the potential for over-alkylation, which would lead to the formation of a tertiary amine or a quaternary ammonium (B1175870) salt.
Acylation-Reduction : A two-step, but often more controllable, route involves first acylating the primary amine with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a stable N-acetyl amide. The resulting amide is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), which converts the carbonyl group into a methylene (B1212753) group, yielding the desired N-methyl amine.
Novel Synthetic Approaches and Reaction Optimizations for Target Compounds
Recent advances in catalysis offer further opportunities for optimization. For example, methods developed for the regioselective C-H functionalization of carbazoles could potentially be adapted to install the required functionality in fewer steps and with greater atom economy. chim.itrsc.org One-pot, multi-step reactions, where sequential transformations are carried out in the same reaction vessel, represent another avenue for streamlining the synthesis and minimizing waste from intermediate purification steps.
Green Chemistry Principles in the Synthesis of Carbazole Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like carbazoles.
Several strategies can make carbazole synthesis more environmentally benign:
Alternative Energy Sources : Microwave-assisted synthesis is a prominent green technique that can significantly accelerate reactions, leading to lower energy consumption and often cleaner reactions with higher yields. researchgate.netresearchgate.net
Benign Catalysts and Reagents : There is a move away from stoichiometric, often toxic, reagents (like tin in the reduction of nitro groups) towards catalytic methods. This includes using cost-effective and less toxic metal catalysts, such as those based on copper, and developing metal-free catalytic systems. rsc.orgrsc.org Electrochemical synthesis offers a powerful green alternative, using electricity to drive reactions and avoiding the need for chemical oxidizing or reducing agents. rsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. Annulation and C-H activation reactions are often more atom-economical than classical multi-step syntheses involving protecting groups and functional group interconversions. nih.gov
Safer Solvents : Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or to perform reactions under solvent-free conditions. mdpi.com
By integrating these principles, the synthesis of 9-Ethyl-N-methyl-9H-carbazol-3-amine and related derivatives can be made more sustainable and efficient.
An article on the advanced spectroscopic and photophysical investigations of This compound cannot be generated as requested.
Following a thorough search of scientific literature and chemical databases, specific experimental data focusing on the advanced spectroscopic and photophysical properties of the exact compound "this compound" is not publicly available. The required detailed research findings for the outlined sections—including UV-Visible absorption maxima, electronic transitions, fluorescence and phosphorescence emission spectra, quantum yields, fluorescence lifetimes, excited-state dynamics, and solvatochromic studies—could not be located for this specific molecule.
The available literature primarily discusses the parent compound, 9-Ethyl-9H-carbazol-3-amine , or more complex derivatives synthesized from it. While these studies provide insight into the general photophysical behavior of the 9-ethyl-9H-carbazole scaffold, applying their specific data to "this compound" would be scientifically inaccurate, as even minor molecular modifications like the addition of an N-methyl group can significantly alter electronic and photophysical characteristics.
To adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, the article cannot be written without the necessary foundational data.
Advanced Spectroscopic and Photophysical Investigations of 9 Ethyl N Methyl 9h Carbazol 3 Amine
Advanced Vibrational Spectroscopy for Molecular Structure-Property Correlations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For a molecule like 9-Ethyl-N-methyl-9H-carbazol-3-amine, the FTIR spectrum would be expected to exhibit characteristic absorption bands. While direct experimental data is unavailable, analysis of related structures, such as derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde, can provide insights into the expected vibrational frequencies. mdpi.comnih.govmdpi.comnajah.edu For instance, aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would appear around 2975-2850 cm⁻¹. The C-N stretching vibrations of the amine and the carbazole (B46965) ring system would likely be found in the 1350-1000 cm⁻¹ region. The presence of the N-methyl group would introduce additional C-H bending and stretching modes.
Table 1: Predicted FTIR Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Ethyl, Methyl) | 2975 - 2850 |
| C=C Aromatic Ring Stretch | 1620 - 1450 |
| C-N Stretch (Amine) | 1350 - 1250 |
| C-N Stretch (Carbazole Ring) | 1300 - 1100 |
Note: This table is predictive and not based on experimental data for the title compound.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information about the carbazole backbone and the symmetric vibrations of the aromatic rings. However, no experimental Raman data for this specific compound has been reported.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
While a complete NMR analysis for this compound is not available, data from the parent compound, 9-ethyl-9H-carbazol-3-amine, and its derivatives offer a basis for prediction. mdpi.comchemicalbook.comresearchgate.net The ¹H NMR spectrum would show distinct signals for the aromatic protons on the carbazole ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the N-methyl group (a singlet). The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.
2D NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, between the methylene (B1212753) and methyl protons of the ethyl group, and among adjacent aromatic protons on the carbazole rings.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity of the entire molecular framework, including the positions of the ethyl and N-methyl-amine substituents on the carbazole core.
Although no specific 2D NMR data for this compound has been published, such experiments would be critical for its definitive structural confirmation. semanticscholar.orgmdpi.com
Dynamic NMR could be employed to study conformational changes, such as restricted rotation around single bonds. For this compound, this technique could potentially be used to investigate the rotational barrier of the N-methyl-amine group or the ethyl group, though no such studies have been reported.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been determined, crystallographic data for related derivatives, such as (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, have been reported. nih.gov
These studies show that the carbazole ring system is essentially planar. nih.govnih.gov In a hypothetical crystal structure of this compound, one would expect to determine the precise orientation of the ethyl and N-methyl-amine substituents relative to the carbazole plane. Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking of the carbazole rings, would also be elucidated, providing insight into the solid-state packing of the molecules.
Crystal Packing and Intermolecular Interactions
The crystal packing of carbazole derivatives is often governed by a combination of weak intermolecular forces. In the case of related structures, such as N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, the crystal packing is primarily stabilized by C–H···π interactions. nih.gov These interactions occur between the hydrogen atoms of the carbazole's benzene (B151609) rings and the π-systems of adjacent molecules. nih.gov
Specifically, forces such as π-ring C–H···Cg intermolecular interactions are observed, where Cg represents the centroid of a benzene ring. nih.gov For instance, in a related aniline (B41778) derivative, hydrogen atoms from various parts of the molecule, including aromatic and methylene groups, interact with the benzene rings of neighboring carbazole units to form a stable lattice. nih.gov It is highly probable that this compound would adopt a similar packing motif, utilizing its aromatic C-H bonds and the hydrogens on the ethyl and methyl groups to form C–H···π networks. While hydrogen bonding is a possibility, particularly involving the amine nitrogen if a suitable acceptor is present, the dominant interactions in the absence of strong hydrogen bond donors are expected to be of the C–H···π and van der Waals types.
The table below summarizes typical intermolecular interactions found in the crystal structures of similar 9-ethyl-9H-carbazole derivatives, which are anticipated to be relevant for this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C–H···π | Aromatic C-H | Carbazole π-system | ~2.6 - 3.0 |
| C–H···π | Methylene C-H | Carbazole π-system | ~2.8 - 3.0 |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is expected to be characterized by a nearly planar carbazole skeleton. X-ray diffraction studies of analogous compounds consistently show that the fused ring system of carbazole deviates only minimally from planarity. nih.gov For example, the root-mean-square (r.m.s.) deviation for the carbazole ring in N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline is a mere 0.021 Å. nih.gov
The substituents on the carbazole core, namely the ethyl group at the N9 position and the N-methylmethanamine group at the C3 position, will adopt specific orientations to minimize steric hindrance. The ethyl group typically protrudes out of the plane of the carbazole system. This is quantified by the torsion angle involving the atoms of the ethyl group and the nitrogen of the carbazole ring. In a related structure, the C9A—N9—C10—C11 torsion angle is reported to be 86.0 (3)°, indicating a nearly perpendicular orientation of the ethyl group's terminal carbon relative to the N-C bond of the ring. nih.gov A similar out-of-plane conformation is expected for the ethyl group in this compound.
The conformation of the N-methylmethanamine substituent at the C3 position will be influenced by its bonding to the aromatic ring and the packing forces within the crystal. The bond lengths and angles within the carbazole skeleton itself are generally comparable to those in other related carbazole molecules. nih.gov
The following table presents key conformational parameters observed in a closely related carbazole derivative, which serve as a predictive model for this compound.
| Structural Feature | Parameter | Observed Value in Analog nih.gov |
| Carbazole Ring System | r.m.s. deviation from planarity | 0.021 Å |
| Ethyl Group Orientation | C9A—N9—C10—C11 Torsion Angle | 86.0 (3)° |
Computational and Theoretical Studies of 9 Ethyl N Methyl 9h Carbazol 3 Amine
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 9-Ethyl-N-methyl-9H-carbazol-3-amine. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For carbazole (B46965) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve this. researchgate.netmdpi.com These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (carbazole) | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-N-C (carbazole) | ~109° |
| Dihedral Angle | C-N-C-C (carbazole) | ~0° (indicating planarity) |
This table is interactive. You can sort and filter the data.
The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. The presence of the electron-donating ethyl and methyl-amino groups on this compound is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's electronic transitions. mdpi.com
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. This information is crucial for understanding intermolecular interactions and predicting reactive sites.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
This table is interactive. You can sort and filter the data.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the amino group, making it a potential site for protonation and hydrogen bonding. The aromatic rings of the carbazole nucleus would also exhibit regions of negative potential.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental data to confirm the molecular structure. tandfonline.com The agreement between the calculated and experimental spectroscopic parameters serves as a validation of the computational methodology and the optimized molecular geometry.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with other molecules, such as solvents or biological macromolecules.
For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the energetic barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. In the context of drug design, MD simulations are frequently used to study the stability of ligand-protein complexes and to calculate binding free energies. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build a mathematical equation that relates these descriptors to the observed activity or property.
For carbazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities. nih.gov These studies often identify key molecular descriptors, such as hydrophobicity (logP), electronic parameters, and steric factors, that govern the activity of these compounds. While a specific QSAR model for this compound is not available in the provided search results, the principles of QSAR can be applied to design new analogs with potentially improved properties.
Table 3: Common Descriptors Used in QSAR/QSPR Studies of Carbazole Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
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In Silico Design and Screening of Functional Materials (e.g., for charge transport, exciton (B1674681) behavior)
The in silico design and virtual screening of novel organic semiconducting materials are pivotal in accelerating the development of next-generation electronic and optoelectronic devices. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers profound insights into the intrinsic electronic properties of molecules, guiding the synthesis of promising candidates. For carbazole derivatives such as this compound, these theoretical studies are crucial for predicting their performance as functional materials, specifically in applications demanding efficient charge transport and controlled exciton behavior, such as in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
A key aspect of in silico screening is the determination of frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is indicative of a material's ability to donate an electron (p-type or hole-transport character), while the LUMO level relates to its electron-accepting ability (n-type or electron-transport character). The HOMO-LUMO energy gap is a critical parameter that approximates the molecule's excitation energy and influences its optical and electronic properties. For hole-transporting materials, a relatively high HOMO energy is desirable for efficient hole injection from the anode. Theoretical calculations for various carbazole-based compounds have shown that the carbazole moiety provides good hole-transport properties. nih.gov
The charge transport efficiency is not solely dependent on energy levels but is also significantly influenced by the reorganization energy (λ). The reorganization energy is the sum of the geometric relaxation energies when a molecule transitions from its neutral state to a charged state and back to the neutral geometry with the charge. A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility. Computational models are employed to calculate the reorganization energy for both hole (λh) and electron (λe) transport. Studies on carbazole derivatives have shown that modifications to the molecular skeleton can significantly reduce reorganization energy, thereby enhancing charge transport capabilities. icm.edu.pl
The following table illustrates the typical computational data generated for carbazole derivatives to assess their potential for charge transport applications. Note that these are representative values based on studies of analogous compounds, as specific theoretical data for this compound is not extensively published.
| Computational Parameter | Description | Representative Value Range |
| HOMO Energy | Highest Occupied Molecular Orbital energy level, related to ionization potential and hole injection/transport. | -5.2 to -5.8 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level, related to electron affinity and electron injection/transport. | -1.8 to -2.5 eV |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO, correlating with the material's optical bandgap. | 3.0 to 4.0 eV |
| Reorganization Energy (λh) | Energy required for geometric relaxation during hole transport. Lower values suggest better hole mobility. | 0.15 to 0.30 eV |
| Reorganization Energy (λe) | Energy required for geometric relaxation during electron transport. Lower values suggest better electron mobility. | 0.20 to 0.40 eV |
| Triplet Energy (ET) | Energy of the lowest triplet excited state, critical for host materials in phosphorescent OLEDs to confine excitons on the guest emitter. | 2.6 to 3.1 eV |
Beyond individual molecular properties, theoretical studies also explore intermolecular interactions and electronic coupling between adjacent molecules in a solid-state or thin-film environment. These calculations help to predict the morphology of the material and its impact on bulk charge mobility.
For exciton behavior, TD-DFT calculations are employed to understand the nature of electronic transitions and predict absorption and emission spectra. mdpi.com These calculations can determine the energies of singlet and triplet excited states. The triplet energy (ET) is particularly crucial for host materials in phosphorescent OLEDs, where a high triplet energy is required to efficiently confine excitons on the phosphorescent guest molecules. nih.gov The design of carbazole derivatives often targets a high triplet energy to enable their use as hosts for blue, green, or red phosphorescent emitters.
Exploration of Chemical Reactivity and Derivatization of 9 Ethyl N Methyl 9h Carbazol 3 Amine
Nucleophilic Reactivity of the Secondary Amino Group
The secondary amino group (-NH(CH₃)) at the C-3 position is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. However, compared to its primary amine analogue, 3-amino-9-ethylcarbazole (B89807), the presence of the methyl group introduces slight steric hindrance and alters the electronic properties, which can influence reaction rates and pathways. The carbazole (B46965) ring itself, being electron-rich, enhances the nucleophilicity of the attached amino group. tubitak.gov.trresearchgate.net
The secondary amine of 9-Ethyl-N-methyl-9H-carbazol-3-amine is expected to undergo facile reactions with a variety of acylating and sulfonylating agents. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures. While specific studies on the N-methyl derivative are not detailed in the provided literature, the reactivity can be inferred from its primary amine counterpart, 3-amino-9-ethylcarbazole. For instance, the reaction of 3-amino-9-ethylcarbazole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated product, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. tubitak.gov.tr Similarly, reaction with di-tert-butyl dicarbonate (B1257347) introduces the Boc protecting group, forming tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate. tubitak.gov.tr These transformations highlight the amine's capacity to act as a potent nucleophile.
The N-methyl secondary amine would react analogously to form N-methyl-N-acyl or N-methyl-N-sulfonyl carbazole derivatives. These reactions are crucial for modifying the electronic properties of the molecule or for preparing precursors for further synthetic steps, such as intramolecular cyclizations.
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Amino-9-ethylcarbazole | Chloroacetyl chloride | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Acylation | tubitak.gov.tr |
| 3-Amino-9-ethylcarbazole | Ethyl succinoyl chloride | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate | Acylation | tubitak.gov.tr |
| 3-Amino-9-ethylcarbazole | Di-tert-butyl dicarbonate | tert-Butyl (9-ethyl-9H-carbazol-3-yl)carbamate | N-Boc Protection | tubitak.gov.tr |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.commdpi.com Therefore, this compound, being a secondary amine, cannot form a stable, neutral Schiff base. The reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine (if the carbonyl compound has an α-hydrogen) or an iminium ion.
However, the carbazole scaffold is a common component in Schiff base chemistry. This is typically achieved in two ways:
Using a primary amine derivative, such as 3-amino-9-ethylcarbazole.
Using a carbazole aldehyde, such as 9-ethyl-9H-carbazole-3-carbaldehyde, which then reacts with a primary amine.
For example, 9-ethyl-9H-carbazole-3-carbaldehyde readily reacts with various primary amines, like 5-amino-3,4-dimethylisoxazole (B17700) or 1,3-diaminopropan-2-ol, to yield stable and often fluorescent Schiff base derivatives. mdpi.commdpi.comnih.govresearchgate.net These carbazole-based imines are investigated for their biological activities and potential as ligands for metal complexes. mdpi.comresearchgate.net
| Carbazole Precursor | Amine/Carbonyl Co-reactant | Resulting Schiff Base | Reference |
|---|---|---|---|
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | mdpi.comnih.govnih.gov |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 1,3-Diaminopropan-2-ol | 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | mdpi.comresearchgate.net |
| 3-Amino-9-ethylcarbazole | 2-Hydroxy-4-methyl benzaldehyde | 2-(9-Ethylcarbazol-3-yliminomethyl)-5-methylphenol | researchgate.net |
Electrophilic Aromatic Substitution on the Carbazole Ring System
The carbazole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The reactivity is further enhanced and directed by the substituents on the ring. In this compound, the secondary amino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to itself. tubitak.gov.tr Due to the fused ring structure, the available positions are C-2 and C-4. The mesomeric effect of the amino group increases the electron density at these positions, making them highly nucleophilic. tubitak.gov.trresearchgate.net
The order of reactivity for electrophilic substitution is generally C-4 > C-2, a common pattern for 3-amino-substituted carbazoles. tubitak.gov.tr This regioselectivity allows for the controlled introduction of various functional groups, such as halogens, nitro groups, or acyl groups, onto the carbazole backbone, provided that the reaction conditions are controlled to avoid reactions at the more nucleophilic amino group. Transition metal-catalyzed C-H activation and functionalization represent modern methods for achieving such substitutions with high selectivity. chim.it
Cyclization Reactions and Heterocycle Annulation with the Carbazole Core
The structure of this compound, with a nucleophilic amine adjacent to reactive aromatic positions (C-2 and C-4), is ideal for constructing fused-ring systems. These reactions, known as heterocycle annulation, involve an initial reaction at the amino group followed by an intramolecular cyclization onto the carbazole ring. researchgate.netnih.govnih.gov
A prominent example of this strategy is seen with the analogous primary amine. Acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride, followed by heating in polyphosphoric acid, triggers an intramolecular Friedel–Crafts acylation to form 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione, a seven-membered ring fused to the carbazole core. tubitak.gov.tr Similarly, condensation of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate can be followed by thermal cyclization to yield pyrido[2,3-c]carbazol-1-ones, which are annulated pyridine (B92270) rings. nih.gov These strategies are pivotal for synthesizing complex, polycyclic heteroaromatic compounds from simple carbazole precursors. rsc.orgrsc.orgresearchgate.net
| Starting Material | Key Reagents | Annulated Product | Fused Ring Type | Reference |
|---|---|---|---|---|
| 3-Amino-9-ethylcarbazole | 1. Ethyl succinoyl chloride 2. Polyphosphoric acid | 7-Ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione | Azepine | tubitak.gov.tr |
| 9-Alkyl-3-aminocarbazole | 1. Ethyl-3-oxobutanoate 2. Heat (mineral oil) | Substituted 4,7-dihydropyrido[2,3-c]carbazol-1-one | Pyridine | nih.gov |
Polymerization and Oligomerization Capabilities for Macromolecular Design
Carbazole-based polymers and oligomers are extensively studied for their applications as organic electronic materials, including hole-transporting layers in OLEDs and components of solar cells. advancedsciencenews.commdpi.commdpi.com Polymerization of carbazole monomers typically proceeds via C-C bond formation at the electron-rich positions of the carbazole nucleus, most commonly at the 3,6- or 2,7-positions. mdpi.commdpi.com
This compound can serve as a monomer for macromolecular design in several ways:
Oxidative Polymerization: Chemical or electrochemical oxidation can induce coupling between monomer units. mdpi.com The presence of the activating amino group at C-3 would likely direct coupling to the C-2, C-4, and C-6 positions, potentially leading to branched or cross-linked polymers.
Functionalization and Polycondensation: The secondary amine can be functionalized with a reactive group (e.g., an acryloyl or styryl moiety) to enable chain-growth polymerization. Alternatively, the carbazole ring can be halogenated at specific positions (e.g., C-6) to create a monomer suitable for cross-coupling polycondensation reactions like Suzuki or Sonogashira coupling, a common method for producing well-defined conjugated polymers. mdpi.com
The design of carbazole-based monomers is a key area of research, with efforts focused on creating materials with tailored electronic properties, solubility, and thermal stability. nih.govnih.gov
Metal Complexation Studies and Coordination Chemistry
The nitrogen atoms in this compound—one in the carbazole ring and one in the secondary amino group—possess lone pairs of electrons, making them potential sites for coordination with metal ions. While the carbazole nitrogen's lone pair is part of the aromatic sextet and thus less available, the exocyclic amino nitrogen is a more likely coordination site.
However, carbazole derivatives are more commonly used as platforms to build more sophisticated multidentate ligands. rsc.orgbohrium.com For example, Schiff bases derived from carbazole aldehydes and various amines are used to create ligands that coordinate with metals like copper, cobalt, and nickel through the imine nitrogen and other donor atoms. researchgate.net Another strategy involves introducing coordinating groups at other positions on the carbazole ring. For instance, functionalizing the C-2 and C-7 positions with donor groups can create "pincer" ligands that bind strongly to a central metal atom. acs.org Therefore, this compound could serve as a precursor for such advanced ligands through electrophilic substitution at the C-2 or C-4 positions, followed by the introduction of appropriate coordinating moieties.
Applications of 9 Ethyl N Methyl 9h Carbazol 3 Amine and Its Derivatives in Materials Science and Technology
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The versatility of 9-Ethyl-N-methyl-9H-carbazol-3-amine derivatives has been widely exploited in the fields of OLEDs and OPVs. These compounds are integral to the performance of such devices, primarily serving as hole-transporting materials and as components in the emissive layers, which are critical for achieving high efficiency and operational stability.
Derivatives of 9-ethyl-9H-carbazol-3-amine have been identified as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and OLEDs. ktu.edu The primary function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the active layer to the electrode while blocking electrons, thereby preventing charge recombination at the interface. ktu.edu The effectiveness of these materials is evaluated based on several key parameters, including thermal stability, hole mobility, and suitable energy level alignment with adjacent layers. ktu.edu
Research has focused on synthesizing novel HTMs by incorporating the carbazole (B46965) moiety into larger molecular structures. For instance, new arylamine-based compounds featuring a carbazole unit have been developed through Buchwald-Hartwig or condensation reactions to create superior HTMs for efficient PSCs. ktu.edu In one study, a carbazole-based enamine, V950, was synthesized in a single step from 3-amino-9-ethylcarbazole (B89807). researchgate.net This material exhibited a glass transition temperature (Tg) of 111 °C and a decomposition temperature (Td) of 380 °C. researchgate.net When incorporated into perovskite solar cells, V950 achieved a power conversion efficiency of up to 17.8%, comparable to the widely used spiro-OMeTAD. researchgate.net
Another set of novel HTMs, V1209, V1221, and V1225, were designed based on a π-extension through carbazole units. These molecules demonstrated excellent thermal stability, with decomposition temperatures reaching up to 440 °C, and hole drift mobility values in the order of 10⁻⁵ cm²/Vs, which is also comparable to spiro-OMeTAD. acs.org The strategic design of these molecules, focusing on their isomeric structures, has been shown to significantly influence their optical, thermal, and electrophysical properties. acs.org
| Material | Synthesis Method | Glass Transition (Tg) | Decomposition (Td) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) |
| V950 | Single-step enamine condensation | 111 °C | 380 °C | Not specified | 17.8% |
| V1209, V1221, V1225 | Two-step procedure with Buchwald–Hartwig amination | Not specified | up to 440 °C | ~10⁻⁵ | Not specified |
| HTMs 3a-c | Suzuki coupling reactions | 148-165 °C | Not specified | Not specified | Enhanced efficiencies compared to reference |
This table presents a summary of the performance characteristics of various hole-transporting materials derived from carbazole structures.
Furthermore, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. These materials showed good thermal stability with high glass transition temperatures ranging from 148 to 165 °C. mdpi.comresearchgate.net When integrated into OLED devices, these HTMs led to significantly enhanced current, power, and external quantum efficiencies. mdpi.com
In addition to their role in charge transport, derivatives of this compound are also utilized as components of the emissive layer in OLEDs. The emissive layer is where the recombination of electrons and holes occurs, leading to the generation of light. The chemical structure of the emissive material directly influences the color and efficiency of the light emission.
New derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized and investigated for their potential as emitters in doping-free blue OLEDs. nih.gov These compounds exhibited relatively narrow blue light-emission bands, which is advantageous for achieving deep-blue electroluminescence. nih.gov An OLED device using one of these derivatives as the fluorescent emitter produced a deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. nih.gov
Color tuning in OLEDs can be achieved by modifying the molecular structure of the emissive materials. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine results in a compound with specific absorption and emission spectra in the visible range. mdpi.com The strategic combination of different donor and acceptor molecules within the emissive layer allows for the creation of charge-transfer complexes, which can be used to adjust the emission color. A double-donor strategy in a single emissive layer has been shown to enable a wide range of color tunability with applied voltage, with CIE coordinates shifting significantly. researchgate.net
The fabrication of high-performance OLEDs and OPVs relies on the careful selection and processing of materials, including the carbazole derivatives that form the active layers. The synthesis of these materials often involves multi-step chemical reactions. For example, N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline was synthesized through an imine reaction between 9-ethyl-9H-carbazol-3-carbaldehyde and aniline (B41778) in ethanol. nih.gov Similarly, 4-[(9-Ethyl-9H-carbazol-3-yl)iminomethyl]phenol was prepared by the reaction of 9-ethyl-carbazol-3-amine with 4-hydroxybenzaldehyde. nih.gov
The performance of devices incorporating these materials is a key area of investigation. In one example, deep-blue OLEDs were fabricated using benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as the electroluminescent materials. nih.gov These materials exhibited high glass transition temperatures of 194 °C and 199 °C, indicating good thermal stability. The non-doped carbazole-based device demonstrated improved electroluminescent performance compared to triphenylamine-based devices. nih.gov
| Device Type | Carbazole Derivative Application | Key Performance Metric | CIE Coordinates |
| Perovskite Solar Cell | Hole-Transporting Material (V950) | Power Conversion Efficiency: 17.8% | N/A |
| OLED | Fluorescent Emitter | External Quantum Efficiency: 1.1% | (0.16, 0.08) |
| Deep-Blue OLED | Electroluminescent Host Material | High glass transition temperatures (194-199 °C) | Not specified |
This table summarizes the performance of devices utilizing carbazole derivatives in different functional layers.
Chemosensors and Biosensors
The inherent fluorescent properties of carbazole derivatives make them excellent candidates for the development of chemosensors and biosensors. These sensors operate by detecting changes in their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte.
Carbazole-based fluorescent probes have been designed and synthesized for the selective detection of various ions and small molecules. The carbazole unit often serves as the fluorophore, while other functional groups are introduced to act as recognition sites for the target analyte.
A novel fluorescent molecular probe based on pyrano[3,2-c] carbazole was designed for the quantitative detection of Zn²⁺ ions. mdpi.com This probe exhibited a strong blue fluorescence that was significantly enhanced in the presence of Zn²⁺. mdpi.com Another study reported the synthesis of a carbazole-based dendritic conjugated polymer that functions as a dual-channel optical probe for the detection of I⁻ and Hg²⁺. nih.gov The fluorescence of the polymer was quenched by the addition of I⁻ and then restored upon the introduction of Hg²⁺, allowing for the sequential detection of both ions. nih.gov The detection limit for Hg²⁺ was found to be as low as 9.7 x 10⁻⁸ M. nih.gov
Schiff bases derived from 9-ethyl-9H-carbazole-3-carbaldehyde have also been investigated for their sensing capabilities. mdpi.com These compounds can act as complexing agents for metal ions, and their fluorescence properties can change upon coordination, making them suitable for sensor applications. mdpi.com
The sensing mechanism of these fluorescent probes typically involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission enhancement (AIEE). For the Zn²⁺ probe based on pyrano[3,2-c] carbazole, the enhancement of fluorescence upon binding with the ion is the primary sensing mechanism. mdpi.com
Selectivity and sensitivity are critical parameters for any sensor. The pyrano[3,2-c] carbazole-based probe demonstrated high selectivity for Zn²⁺ over other metal ions. mdpi.com The dual-channel probe for I⁻ and Hg²⁺ also showed good selectivity, with other background cations having only a slight influence on the detection of Hg²⁺. nih.gov The sensitivity of these probes is often quantified by their limit of detection (LOD), which represents the smallest concentration of the analyte that can be reliably detected.
| Probe | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| Pyrano[3,2-c] carbazole derivative | Zn²⁺ | Fluorescence enhancement | Not specified |
| Carbazole-based dendritic polymer | I⁻ and Hg²⁺ | Fluorescence quenching and restoration | 9.7 x 10⁻⁸ M for Hg²⁺ |
This table provides an overview of carbazole-based fluorescent probes, their target analytes, and their sensing performance.
Dye and Pigment Applications and Chromophoric Properties
The carbazole scaffold, particularly 9-Ethyl-9H-carbazol-3-amine, serves as a crucial intermediate in the synthesis of dyes and pigments. dyestuffintermediates.com Its unique electronic structure makes it an excellent chromophore, contributing to the vibrant colors of more complex molecules. A notable application is its use as a precursor in the production of Pigment Violet 23, a widely used high-performance pigment. dyestuffintermediates.com The synthesis involves the condensation of 9-Ethyl-9H-carbazol-3-amine with chloranil (B122849) (2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione). dyestuffintermediates.com
Derivatives of the 9-ethyl-9H-carbazole core, especially those formed by creating Schiff bases, exhibit significant chromophoric and fluorescent properties. mdpi.commdpi.com These compounds are synthesized through the condensation of a primary amine with an aldehyde or ketone. mdpi.com For instance, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethyl-isoxazole yields a Schiff base, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, which displays distinct absorption and emission characteristics in solution. mdpi.com The inherent fluorescence and electroluminescent properties of these derivatives make them subjects of interest for various optical applications. mdpi.com
The chromophoric properties of these derivatives are often studied using UV-Visible absorption and emission spectroscopy. The data below summarizes the spectral properties of a representative Schiff base derivative in a chloroform (B151607) solution. mdpi.com
| Property | Value |
| Absorption Maximum (λmax) | ~350 nm |
| Emission Maximum (λem) | ~425 nm |
| Solvent | Chloroform |
| Spectral data for N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine mdpi.com |
Photoinitiators for Photopolymerization and Curing Applications
Carbazole derivatives have emerged as a highly versatile and promising class of compounds for use as photoinitiators in polymerization processes. researchgate.net Photoinitiators are molecules that, upon absorbing light, generate reactive species (such as free radicals) that initiate polymerization. The carbazole structure is particularly advantageous due to its remarkable photoinitiating capabilities, photochemical stability, low cost, and the ease with which it can be functionalized. researchgate.net
These compounds are actively researched as next-generation photoinitiators that can be activated by visible or near-UV light, offering an alternative to traditional UV-photoinitiators. researchgate.net The versatility of the carbazole moiety allows it to be incorporated into various photoinitiating systems. Most commonly, carbazoles function as electron donors in "push-pull" structures, where they are paired with an electron-accepting group. This architecture enhances their light-absorbing properties and facilitates the generation of radicals upon photoexcitation. researchgate.net
Furthermore, carbazole derivatives serve as effective photosensitizers for other compounds, such as iodonium (B1229267) salts or as ligands for ferrocenium (B1229745) salts. researchgate.net In these systems, the carbazole unit absorbs light energy and transfers it to the other component, which then initiates polymerization. This adaptability allows for the design of photoinitiators tailored for specific light sources (UV, near-UV, or visible) and polymerization types, including free radical photopolymerization. researchgate.net For example, novel carbazole‐based ethyl glyoxylate (B1226380) derivatives have demonstrated robust absorption in the near‐UV/visible range and higher efficiency in acrylate (B77674) polymerization compared to benchmark commercial photoinitiators. researchgate.net
Design of New Functional Materials Through Conjugation and Polymerization
The 9-ethylcarbazole (B1664220) unit is a fundamental building block for designing and synthesizing advanced functional materials, particularly conjugated polymers for electronic and optoelectronic applications. nih.gov The carbazole ring can be readily functionalized and covalently linked to other molecules, enabling the creation of molecular glasses and polymers with tailored electroactive and photoactive properties. nih.gov These materials are thermally and photochemically stable, making them suitable for technological applications like organic semiconductor lasers and solar cells. nih.gov
One significant application is in the field of electrochromic devices (ECDs), which change color in response to an electrical voltage. Carbazole-based conjugated polymers are synthesized electrochemically to create films that exhibit reversible electrochromic behavior. mdpi.com For example, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) can be used as an anodic layer in an ECD. When paired with a cathodic layer like PProDOT-Et2, the resulting device demonstrates high performance. mdpi.com
The table below details the performance of an electrochromic device utilizing a PCEC film as the anodic layer. mdpi.com
| Performance Metric | Value | Wavelength |
| Maximum Optical Contrast | 38.25% | 586 nm |
| High Coloration Efficiency | 369.85 cm² C⁻¹ | 586 nm |
| Performance of a PCEC/PProDOT-Et2 Electrochromic Device mdpi.com |
In addition to electrochromics, derivatives of di(9-ethyl-9H-carbazol-3-yl)amine are being developed as organic p-type semiconductors, specifically as hole-transporting materials (HTMs) for perovskite solar cells (PSCs). ktu.edu In a PSC, the HTM's role is to efficiently extract positive charges (holes) from the perovskite layer and transport them to the electrode. An effective HTM requires high hole mobility, good film-forming ability, and thermal stability, properties that can be achieved through the strategic design of carbazole-based molecules. ktu.edu
Mechanistic Aspects of Biological Interactions Strictly Non Clinical
Molecular Docking Studies and Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to screen libraries of novel compounds to identify potential drugs. nih.gov Studies on derivatives of 9-Ethyl-9H-carbazol-3-amine have utilized this approach to explore interactions with various protein targets.
Derivatives incorporating the 9-ethyl-9H-carbazol-3-amine core have been computationally evaluated against several key protein targets implicated in different diseases. These studies predict the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction between the ligand (the carbazole (B46965) derivative) and the protein. A lower binding energy value suggests a more stable and potent interaction.
Key protein targets identified for these derivatives include enzymes crucial for viral replication, such as those in SARS-CoV-2, and receptors involved in cancer progression. For instance, a novel series of substituted benzofuran-tethered triazolylcarbazoles was synthesized and evaluated against three pivotal proteins of SARS-CoV-2: the main protease (Mpro; PDB ID: 6LU7), the spike glycoprotein (B1211001) (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71). mdpi.com The results indicated strong binding affinities, suggesting these compounds could obstruct the function of these viral proteins. mdpi.com
Another study focused on 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones, which were screened for their cytotoxic activities and subjected to molecular docking to investigate their binding mode with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.com Additionally, carbazole derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net
The table below summarizes the predicted binding affinities of several potent derivatives against their respective protein targets.
| Derivative Class | Target Protein | PDB ID | Most Potent Compound(s) | Predicted Binding Affinity (kcal/mol) |
| Benzofuran-Triazolylcarbazoles | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Compound 9c | -8.92 |
| Benzofuran-Triazolylcarbazoles | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Compound 9i | -8.87 |
| Benzofuran-Triazolylcarbazoles | SARS-CoV-2 Spike Glycoprotein | 6WPT | Compound 9e | -6.69 |
| Benzofuran-Triazolylcarbazoles | SARS-CoV-2 RdRp | 6M71 | Compound 9h | -8.10 |
| Carbazole-benzylpiperidine hybrids | Acetylcholinesterase (AChE) | Not Specified | Hybrid 7c | -10.989 |
Data sourced from multiple studies investigating derivatives of 9-Ethyl-9H-carbazol-3-amine. nih.govmdpi.comresearchgate.net
The stability of the protein-ligand complex is governed by a network of intermolecular interactions. nih.gov Analysis of the docked poses of 9-ethyl-9H-carbazol-3-amine derivatives reveals the specific amino acid residues involved in forming these crucial connections.
In the case of benzofuran-triazolylcarbazole derivatives binding to the SARS-CoV-2 main protease (Mpro), detailed interaction analyses have been performed. mdpi.com For example, the most potent derivative in one study, compound 9c, with a binding affinity of -8.92 kcal/mol, was found to form two hydrogen bonds with residues in the active site. mdpi.com
Key interactions observed for these derivatives with Mpro include:
Hydrogen Bonding: The carbonyl group of the amino acid HIS41 formed a hydrogen bond with the nitrogen atom of the triazole ring. mdpi.com
Hydrophobic Interactions: A number of amino acids were identified as contributing to hydrophobic interactions, thereby stabilizing the complex. These included THR24, ASN119, GLY143, HIS41, MET49, GLN189, THR190, MET165, and GLU166. mdpi.com
Similarly, studies on other carbazole derivatives, such as N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, have shown that crystal packing is stabilized by C—H⋯π interactions. nih.gov This type of π-stacking interaction is also critical for stabilizing ligand binding within protein active sites. Molecular modeling of tacrine-carbazole hybrids revealed that they interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.net
The table below details the specific interactions for a potent benzofuran-triazolylcarbazole derivative with the SARS-CoV-2 Mpro.
| Derivative | Interacting Residues (Mpro) | Interaction Type |
| Compound 9c | HIS41 | Hydrogen Bond |
| Compound 9c | THR24, ASN119, GLY143, HIS41, MET49, GLN189, THR190, MET165, GLU166 | Hydrophobic |
Data from docking studies of a representative potent derivative. mdpi.com
Structure-Activity Relationships (SAR) for Mechanistic Insights (e.g., enzyme inhibition mechanisms, receptor binding)
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically altering functional groups on the 9-ethyl-9H-carbazol-3-amine scaffold, researchers can gain mechanistic insights into receptor binding and enzyme inhibition.
For the series of benzofuran-tethered triazolylcarbazoles tested against SARS-CoV-2 Mpro, variations in substituents on the benzofuran (B130515) ring led to significant differences in binding affinity. nih.gov This suggests that the nature and position of these substituents are critical for optimal interaction with the enzyme's active site.
For example, comparing the binding affinities of different derivatives against Mpro reveals key SAR trends:
Compound 9c (-8.92 kcal/mol) and Compound 9i (-8.87 kcal/mol) were among the most potent inhibitors. nih.gov
Other derivatives like 9e (-8.77 kcal/mol) and 9h (-8.76 kcal/mol) also showed strong binding affinities. nih.govmdpi.com
By analyzing the structural differences between these and less potent analogs, it is possible to deduce which chemical features enhance binding. These insights are crucial for the rational design of more effective inhibitors, guiding the modification of the carbazole scaffold to improve target specificity and potency. The ethyl group at the 9-position of the carbazole skeleton often protrudes out of the plane of the ring system, which can influence how the molecule fits into a binding pocket. nih.gov
Computational Analysis of Biochemical Pathways Affected (at a theoretical or in vitro mechanistic level)
Computational methods are also used to predict how compounds might behave in a biological system, including their potential effects on biochemical pathways. Density Functional Theory (DFT) calculations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide theoretical insights into the mechanistic behavior of 9-ethyl-9H-carbazol-3-amine derivatives.
DFT studies have been performed on derivatives to understand their electronic properties. mdpi.com For example, analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.comnajah.edu This information is valuable for predicting how a molecule might interact with biological macromolecules at an electrostatic level, a key component of binding in many biochemical pathways.
Furthermore, ADMET analysis performed on potent anti-SARS-CoV-2 carbazole derivatives provides a theoretical assessment of their pharmacokinetic properties. mdpi.com A critical part of this analysis is the prediction of interactions with metabolic enzymes, such as the Cytochrome P450 (CYP) family. The computational results for several potent derivatives suggested that they could act as inhibitors of CYP enzymes. mdpi.com This theoretical finding implies that these compounds could potentially interfere with the metabolic pathways of other substances, an important mechanistic consideration in drug development. mdpi.com
| Computational Method | Parameter Analyzed | Mechanistic Insight |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Predicts regions of the molecule likely to engage in electrostatic interactions within a biological target. mdpi.comnajah.edu |
| ADMET Prediction | CYP Enzyme Inhibition | Suggests a theoretical potential to modulate metabolic pathways by inhibiting key enzymes. mdpi.com |
| ADMET Prediction | P-glycoprotein (Pgp) Interaction | Indicates potential as Pgp inhibitors, affecting cellular efflux pathways. mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Academic Findings and Contributions
The core structure of 9-Ethyl-N-methyl-9H-carbazol-3-amine is the 9-ethyl-9H-carbazole moiety. The parent compound, 3-amino-9-ethylcarbazole (B89807), serves as a critical precursor in the synthesis of a diverse array of derivatives. tubitak.gov.tr Its chemical reactivity is well-documented, with the amino group at the C-3 position, as well as the adjacent C-2 and C-4 carbon atoms, acting as nucleophilic centers. tubitak.gov.tr This reactivity allows for a variety of chemical modifications, including acylation and the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. tubitak.gov.trmdpi.com
The synthesis of derivatives often begins with 9-ethyl-9H-carbazole-3-carbaldehyde, which can be condensed with primary amines to form Schiff bases. mdpi.com For instance, the reaction with 5-amino-3,4-dimethylisoxazole (B17700) yields N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. mdpi.com Such derivatives have been characterized using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.com X-ray crystallography studies on related Schiff base derivatives have revealed a nearly coplanar arrangement between the carbazole (B46965) ring system and the attached heterocyclic rings, a feature that can influence the material's electronic properties. nih.gov
While direct academic literature focusing exclusively on this compound is limited, its chemical identity is established in various chemical databases. The compound is also known by its synonyms, including (9-ethyl-9H-carbazol-3-yl)methylamine and 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine. molport.com The synthesis of related N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles has been reported, starting from 9-ethyl-9H-carbazol-3-amine. mdpi.com This highlights the utility of the amino-carbazole scaffold in building more complex molecular architectures.
Unexplored Research Avenues and Challenges for this compound
Despite the foundational knowledge of its parent structures, this compound itself presents a number of unexplored research avenues. A primary challenge is the lack of a dedicated body of research on its specific synthesis, characterization, and properties.
Key Unexplored Areas and Challenges:
Optimized Synthesis: While synthetic routes can be inferred from the chemistry of 3-amino-9-ethylcarbazole, dedicated studies to optimize the synthesis of this compound for high yield and purity are needed.
Detailed Photophysical and Electrochemical Characterization: A thorough investigation of its absorption, emission, and electrochemical properties is crucial to assess its potential in optoelectronic applications.
Solid-State Properties and Crystal Engineering: Understanding the solid-state packing and intermolecular interactions of this compound through single-crystal X-ray diffraction is essential for its application in organic electronics.
Polymerization and Material Fabrication: Exploring the potential of this compound as a monomer for the synthesis of novel polymers could open up new avenues in materials science.
Biological Activity Screening: A systematic evaluation of its biological properties, including but not limited to antimicrobial, anticancer, and enzyme inhibition activities, is currently lacking.
Potential for Advanced Functional Materials Development and Design Principles
The inherent properties of the carbazole moiety suggest significant potential for this compound in the development of advanced functional materials. Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials in perovskite solar cells. ontosight.aiktu.edu
Design Principles for Functional Materials:
Hole-Transporting Materials: The electron-rich carbazole core, coupled with the nitrogen atoms, makes this compound a promising candidate for a hole-transporting material. The ethyl and methyl groups can enhance solubility and improve film-forming properties, which are critical for device fabrication. ktu.edu
Organic Light-Emitting Diodes (OLEDs): The carbazole unit can serve as a host material for phosphorescent emitters or as a component of thermally activated delayed fluorescence (TADF) emitters. The specific electronic properties endowed by the N-methylamine substituent would need to be investigated to tailor its performance in OLED devices.
Sensors: The amine group can act as a binding site for various analytes, suggesting the potential for developing chemical sensors based on this compound. Changes in its photophysical properties upon binding could be used for detection.
Prospects for Mechanistic Biological Research and Discovery of Novel Molecular Probes
The biological activities of carbazole derivatives are well-documented, with reports of antimicrobial and anticancer properties. ontosight.ai This provides a strong rationale for investigating the biological potential of this compound.
Future Research Directions in Biology:
Anticancer Drug Discovery: Many carbazole-based compounds exhibit cytotoxic effects on cancer cell lines. mdpi.com A thorough screening of this compound against a panel of cancer cells could reveal potential therapeutic applications. Mechanistic studies would then be required to identify its molecular targets. For example, derivatives of 9-ethyl-9H-carbazole have been investigated for their potential as anti-SARS-CoV-2 agents through molecular docking studies. mdpi.comnih.gov
Antimicrobial Agents: The structural similarity to other biologically active carbazoles suggests that this compound could possess antimicrobial properties. tubitak.gov.tr Investigations into its efficacy against various bacterial and fungal strains are warranted.
Molecular Probes: The inherent fluorescence of the carbazole core makes it an attractive scaffold for the development of molecular probes. The amine functionality could be further modified to introduce specific recognition elements for biomolecules or cellular organelles, enabling applications in bioimaging.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 9-Ethyl-N-methyl-9H-carbazol-3-amine with high purity?
- Methodological Answer: The compound is synthesized via multi-step reactions, typically involving Buchwald-Hartwig amination or Ullmann coupling to introduce the N-methyl group. For example, a Pd-catalyzed cross-coupling reaction between 9-ethylcarbazole and methylamine derivatives under inert atmosphere (N₂/Ar) at 80–100°C yields the target compound. Purification is achieved using column chromatography (hexane:ethyl acetate, 9:1) or recrystallization in ethanol/acetic acid (2:1), with purity confirmed by HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer:
- ¹H NMR: Look for characteristic signals: δ 1.4–1.6 ppm (triplet, –CH₂CH₃), δ 3.0–3.2 ppm (singlet, N–CH₃), and aromatic protons (δ 7.2–8.5 ppm).
- ¹³C NMR: Peaks at ~35 ppm (N–CH₃) and ~120–140 ppm (aromatic carbons).
- IR: Bands at ~1597 cm⁻¹ (C=C stretching) and ~745 cm⁻¹ (C–H out-of-plane bending).
- Mass Spectrometry: Molecular ion peak at m/z 210.27 (M⁺) .
Q. What are the primary biochemical applications of this compound in academic research?
- Methodological Answer: The compound is a peroxidase substrate (e.g., in Western blotting or immunohistochemistry) due to its ability to produce an insoluble red product upon enzymatic oxidation. For assays, dissolve 50 mg/mL in ethanol:acetic acid (2:1), and optimize incubation time (10–30 min) to avoid background staining .
Advanced Research Questions
Q. How does this compound interact with DNA to induce cytotoxic effects?
- Methodological Answer: Studies on structurally related carbazoles (e.g., bis-carbazole derivatives) suggest groove-binding interactions with DNA. Use biophysical techniques:
- UV-Vis Spectroscopy: Monitor hypochromicity and red shifts in the presence of CT-DNA.
- Fluorescence Quenching: Titrate DNA into a solution of the compound to calculate binding constants (Kb ~10⁷ M⁻¹).
- Topoisomerase Assays: Assess inhibition of DNA relaxation to confirm intercalation/groove binding .
Q. What structural modifications enhance its cytochrome P450 inhibitory activity?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position or replace the ethyl group with benzyl to improve binding to CYP active sites. Use molecular docking (e.g., AutoDock Vina) to predict interactions with CYP3A4 or CYP2D6 isoforms. Validate via fluorometric assays using recombinant enzymes .
Q. How can researchers resolve contradictions in reported antimicrobial vs. anticancer activities?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strains vs. human cell lines). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
